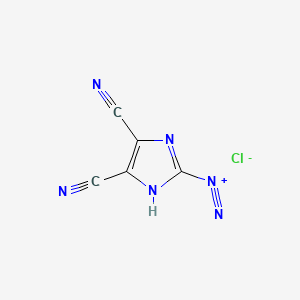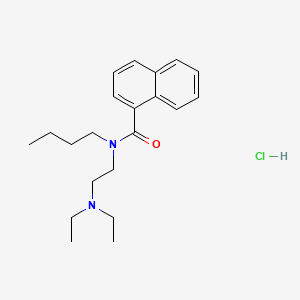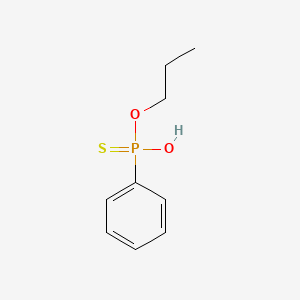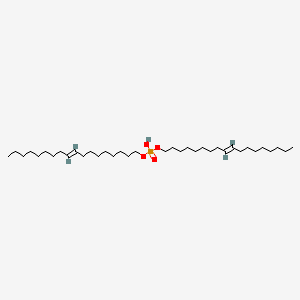
9-Octadecen-1-ol, hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-9-octadecenyl hydrogen phosphate, also known as bis[(E)-octadec-9-enyl] hydrogen phosphate, is an organic compound with the molecular formula C36H71O4P and a molecular weight of 598.92 g/mol . This compound is characterized by its high boiling point of 651.4°C at 760 mmHg and a density of 0.929 g/cm³ . It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-9-octadecenyl hydrogen phosphate can be synthesized through the esterification of phosphoric acid with 9-octadecen-1-ol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of di-9-octadecenyl hydrogen phosphate involves large-scale esterification processes. The raw materials, including phosphoric acid and 9-octadecen-1-ol, are mixed in large reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Di-9-octadecenyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under controlled conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphates.
Scientific Research Applications
Di-9-octadecenyl hydrogen phosphate finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of di-9-octadecenyl hydrogen phosphate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The molecular targets include membrane proteins and phospholipids, which play crucial roles in maintaining cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
- Di-2-ethylhexyl hydrogen phosphate
- Di-n-butyl hydrogen phosphate
- Diisooctyl hydrogen phosphate
Comparison
Di-9-octadecenyl hydrogen phosphate is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as higher boiling point and lower density compared to its shorter-chain analogs. This makes it particularly suitable for applications requiring high thermal stability and specific hydrophobic characteristics .
Properties
CAS No. |
64051-27-0 |
|---|---|
Molecular Formula |
C36H71O4P |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
bis[(E)-octadec-9-enyl] hydrogen phosphate |
InChI |
InChI=1S/C36H71O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,37,38)/b19-17+,20-18+ |
InChI Key |
WFFZELZOEWLYNK-XPWSMXQVSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOP(=O)(OCCCCCCCC/C=C/CCCCCCCC)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



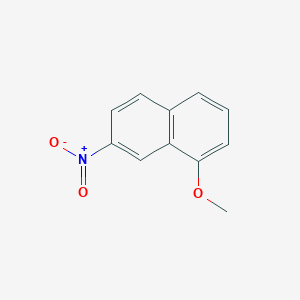

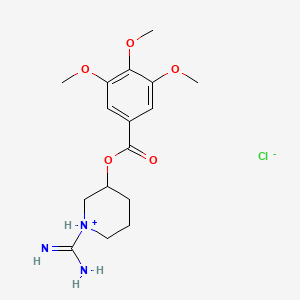
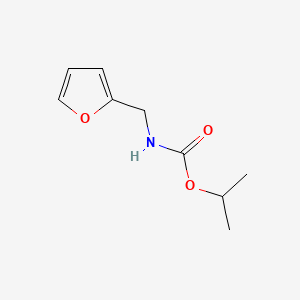
![3-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13766392.png)



